molecular formula C4H8BrNO2 B1608060 (R)-2-Amino-4-bromobutanoic acid CAS No. 205524-62-5

(R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060
CAS No.: 205524-62-5
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-GSVOUGTGSA-N
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Description

®-2-Amino-4-bromobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-bromobutanoic acid typically involves the bromination of a suitable precursor, such as ®-2-Aminobutanoic acid. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of ®-2-Amino-4-bromobutanoic acid may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-bromobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

®-2-Amino-4-bromobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-bromobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminobutanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    ®-2-Amino-4-chlorobutanoic acid: Contains a chlorine atom instead of bromine, which can influence its reactivity and binding properties.

    ®-2-Amino-4-iodobutanoic acid: Contains an iodine atom, which can lead to different reactivity and biological effects compared to the bromine derivative.

Uniqueness

®-2-Amino-4-bromobutanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This makes it a valuable compound for studying halogen bonding and its effects on molecular recognition and reactivity.

Properties

IUPAC Name

(2R)-2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363751
Record name (R)-2-AMINO-4-BROMOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205524-62-5
Record name (R)-2-AMINO-4-BROMOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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